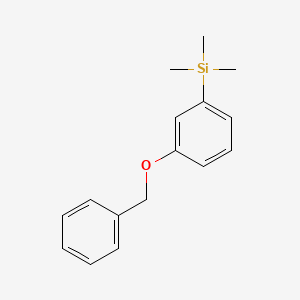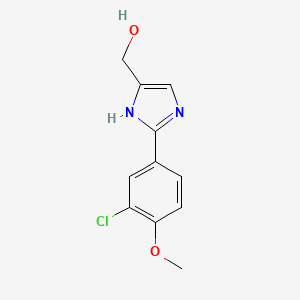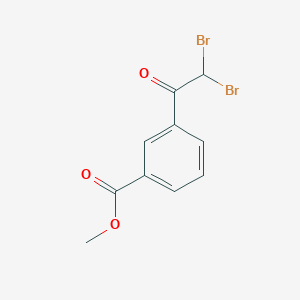
Methyl 3-(2,2-dibromoacetyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,2-dibromoacetyl)benzoate is a chemical compound with the molecular formula C10H8Br2O3 and a molecular weight of 335.98 g/mol . It is an ester derivative of benzoic acid and contains two bromine atoms attached to the acetyl group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(2,2-dibromoacetyl)benzoate can be synthesized through the bromination of methyl 3-acetylbenzoate. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the acetyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2,2-dibromoacetyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a solvent like dimethylformamide (DMF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of methyl 3-(2,2-dibromoethyl)benzoate or methyl 3-(2-bromoethyl)benzoate.
Oxidation: Formation of 3-(2,2-dibromoacetyl)benzoic acid or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(2,2-dibromoacetyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-(2,2-dibromoacetyl)benzoate involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence its reactivity and interactions with other molecules. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-acetylbenzoate
- Methyl 3-(2-bromoacetyl)benzoate
- Methyl 3-(2,2-dichloroacetyl)benzoate
Uniqueness
The dibromoacetyl group provides distinct chemical properties compared to other similar compounds, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C10H8Br2O3 |
|---|---|
Peso molecular |
335.98 g/mol |
Nombre IUPAC |
methyl 3-(2,2-dibromoacetyl)benzoate |
InChI |
InChI=1S/C10H8Br2O3/c1-15-10(14)7-4-2-3-6(5-7)8(13)9(11)12/h2-5,9H,1H3 |
Clave InChI |
DVXDEXLEBZYZJR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=C1)C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 4-[2-(Boc-amino)acetamido]butanoate](/img/structure/B13691551.png)



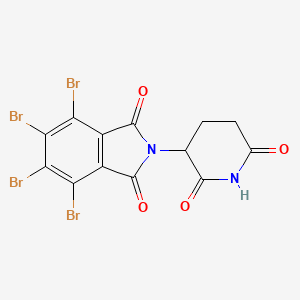
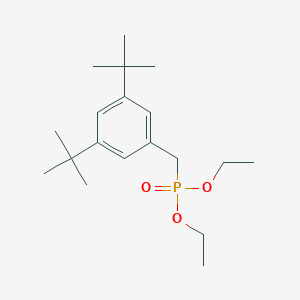

![2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13691593.png)
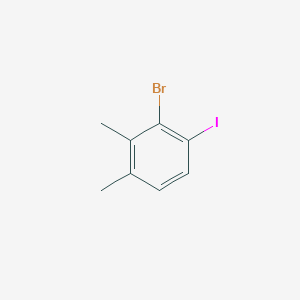
![8-[(S)-1-Phenylethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13691614.png)
